1-morpholino-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
The compound is a morpholino derivative with a bicyclic heptane structure attached via an ether linkage. Morpholino compounds are often used in the development of drugs due to their ability to modify biological activity . The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic heptane and morpholino groups. The stereochemistry at the different carbon centers would also play a significant role in the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its stereochemistry and the nature of its functional groups. For example, the presence of the morpholino group could enhance solubility in polar solvents .Scientific Research Applications
Bridged Bicyclic Morpholines as Building Blocks in Medicinal Chemistry
Bridged bicyclic morpholines, such as those derived from the chemical structure of interest, are pivotal in medicinal chemistry research for constructing compact modules that potentially modulate physicochemical and pharmacokinetic properties of drug candidates. These compounds introduce intellectual property opportunities due to their novel structures. Efficient synthesis techniques have been developed to produce these morpholine amino acids, showcasing their utility in creating structurally innovative compounds for medicinal applications (Kou et al., 2017).
Synthesis of Functionalized Morpholines for Drug Design
The synthetic versatility of morpholines allows for the creation of backbone-constrained γ-amino acid analogues, revealing frameworks of embedded γ-amino butyric acid (GABA). These analogues are essential for developing drugs like baclofen and pregabalin, highlighting the role of functionalized morpholines in the design of new therapeutics (Garsi et al., 2022).
Novel Morpholine Derivatives as Potent Biological Agents
Research has also explored the synthesis of novel morpholine derivatives, demonstrating pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest the potential of morpholine derivatives in developing new therapeutic agents with specific biological properties, emphasizing the chemical's significance in medicinal chemistry (Papoyan et al., 2011).
Morpholines in Corrosion Inhibition
Tertiary amines derived from morpholines have been synthesized and tested for their effectiveness in inhibiting carbon steel corrosion. These compounds demonstrate significant inhibitory performance, suggesting their utility in protective coatings and treatments for metals. This application extends the relevance of morpholine derivatives beyond pharmaceuticals, into materials science and engineering (Gao et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
1-morpholin-4-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)21-12-14(19)11-18-6-8-20-9-7-18;/h13-15,19H,4-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBHZOZYSBNQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCOCC3)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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